molecular formula C16H12ClNO3 B1414258 (2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid CAS No. 2197052-97-2

(2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

Cat. No. B1414258
CAS RN: 2197052-97-2
M. Wt: 301.72 g/mol
InChI Key: BKYRVETWKLBGPD-UHFFFAOYSA-N
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Description

2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, also known as IOA, is a synthetic organic compound belonging to the class of compounds known as isoindolones. IOA has been studied extensively for its various pharmacological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been found to possess antiviral, antifungal, and anti-bacterial properties. In addition, IOA is a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, leukotrienes, and thromboxanes. As such, IOA has been investigated for its potential use in the treatment of a variety of diseases and conditions, including cancer, inflammation, and pain.

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been synthesized and characterized, involving studies like elemental analyses, FT-IR, 1H NMR spectroscopy, and X-ray diffraction. This research contributes to understanding the chemical properties and structure of the compound (Aydin et al., 2010).

Complex Formation with Metals

  • Research has been conducted on the formation of complexes with Sr(II), Cr(II), and Al(III) using (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid as a ligand. This study is significant for specialists in coordination chemistry, providing insights into the interaction of this compound with various metal ions (Tekade et al., 2018).

Antimicrobial Activity

  • The compound has been evaluated for its antimicrobial properties. Derivatives of the compound have shown activity against a range of bacterial and fungal pathogens, indicating potential uses in antimicrobial research (Krátký et al., 2017).

Synthesis and Evaluation of Analogs

  • There has been significant research into synthesizing and evaluating analogs of this compound for various properties. These studies contribute to expanding the understanding of the compound's potential applications in different scientific fields (Reddy et al., 2013).

Crystal Structure Comparisons

  • Studies have also been done on the crystal structures of this compound and its complexes. These investigations provide deeper insights into the molecular structure and properties, which can be crucial for further chemical and pharmaceutical research (Karmakar & Baruah, 2008).

properties

IUPAC Name

2-(2-chlorophenyl)-2-(3-oxo-1H-isoindol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c17-13-8-4-3-7-12(13)14(16(20)21)18-9-10-5-1-2-6-11(10)15(18)19/h1-8,14H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYRVETWKLBGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

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